Yl)thio)acetic acid

CAS No.:

Cat. No.: VC15878831

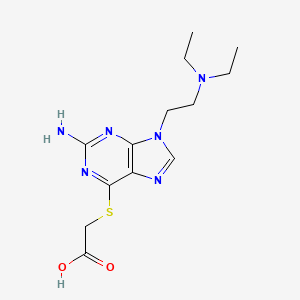

Molecular Formula: C13H20N6O2S

Molecular Weight: 324.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N6O2S |

|---|---|

| Molecular Weight | 324.40 g/mol |

| IUPAC Name | 2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid |

| Standard InChI | InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17) |

| Standard InChI Key | QYTOGPUSMCMAMH-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |

Introduction

Structural Characteristics and Nomenclature

Core Structural Features

The general structure of these derivatives follows the pattern 2-((heterocyclic-yl)thio)acetic acid, where:

-

Heterocyclic-yl: A substituted or unsubstituted aromatic heterocycle (e.g., triazole, benzothiazole, thiadiazole)

-

Thioether linkage: Sulfur atom connecting the heterocycle to the acetic acid group

Table 1: Representative Derivatives and Molecular Descriptors

Electronic Configuration

The thioether bridge (-S-) creates a conjugated system with the heterocycle, altering electron distribution:

-

Benzothiazole derivatives: Extended π-conjugation enhances stability

-

Triazole derivatives: Hydrogen bonding capacity from amino groups influences solubility

-

Thiadiazole derivatives: Electrophilic sulfur centers enable nucleophilic substitutions

Synthesis Methodologies

Nucleophilic Substitution Reactions

The primary synthetic route involves reacting heterocyclic thiols with halogenated acetic acid derivatives under basic conditions:

General Reaction:

Where X = Cl, Br

Example: Synthesis of (2-benzothiazolylthio)acetic acid

-

Reactants: 2-mercaptobenzothiazole (5 mmol), bromoacetic acid (10 mmol)

-

Conditions: Ethanolic KOH (2M, 30 mL), 3 hours at 20°C

-

Yield: 89% after acidification and filtration

Industrial-Scale Production

Key process parameters for scaling:

-

Temperature control: Maintain 20-25°C to prevent byproduct formation

-

Solvent selection: Ethanol/water mixtures optimize reagent solubility

-

Purification: Recrystallization from ethyl acetate/hexane (5:5)

Chemical Reactivity and Functionalization

Thioether Oxidation

Controlled oxidation converts thioethers to sulfoxides or sulfones:

\xrightarrow{\text{excess H}_2\text{O}_2} \text{Heterocycle-S(O)_2-CH}_2\text{COOH}

Heterocycle-Specific Reactions

-

Triazole derivatives: Amino groups undergo diazotization for cross-coupling

-

Benzothiazole derivatives: Electrophilic substitution at the 6-position

-

Thiadiazole derivatives: Chlorine substituents enable Suzuki-Miyaura couplings

Functional Applications

Pharmaceutical Intermediates

-

Antimicrobial agents: Thiadiazole derivatives show MIC values <10 μg/mL against S. aureus

-

Enzyme inhibitors: Triazole analogs inhibit xanthine oxidase (IC₅₀ = 2.3 μM)

Agricultural Chemicals

-

Herbicidal activity: Benzothiazole derivatives reduce weed biomass by 78% at 50 ppm

-

Plant growth regulators: Quinoline-thioacetates enhance root formation in Paulownia spp.

Materials Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume